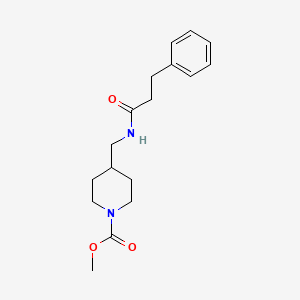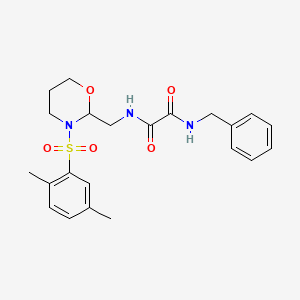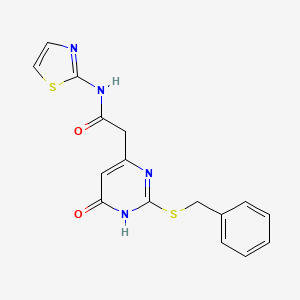![molecular formula C8H17N3O3S B2754932 1-[2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)ethyl]-3-methylurea CAS No. 1823227-10-6](/img/structure/B2754932.png)
1-[2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)ethyl]-3-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)ethyl)-3-methylurea (MTU) is a synthetic organic compound that has recently gained attention due to its potential applications in scientific research. MTU has been studied for its potential to act as a reagent in organic synthesis, as well as its ability to act as a biochemical and physiological agent.
Wissenschaftliche Forschungsanwendungen
Novel Diuretic Properties and Pharmacological Profile
Research has shown that compounds structurally related to 1-[2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)ethyl]-3-methylurea, such as etozolin, have been identified for their diuretic and antihypertensive effects. Studies on etozolin reveal its potent diuretic, saluretic properties, and a marked antihypertensive effect, which were identified through animal experiments. The compound demonstrated a mild onset of action and low toxicity, highlighting its potential therapeutic application in managing hypertension and related cardiovascular conditions (Herrmann et al., 1977).
Chemical Reactivity and Applications in Synthesis
The reactivity of alkyl-substituted thiomorpholines, including compounds with structural similarities to the discussed molecule, has been extensively studied. Research into the oxidation of these compounds has facilitated the synthesis of various derivatives, showcasing their potential in creating a range of chemical entities for further pharmacological study. These studies provide a foundation for the exploration of thiomorpholine derivatives in developing novel therapeutic agents (Asinger et al., 1973).
Pharmacokinetic Analysis and Assay Development
The development of analytical methods for compounds like 1-[2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)ethyl]-3-methylurea, particularly those focusing on their main metabolites, has been crucial. A study detailed a sensitive and specific method for the determination of etozolin and its active metabolite, ozolinone, in plasma. This research is pivotal for pharmacokinetic studies, aiding in the understanding of the compound's behavior within biological systems (Hengy et al., 1980).
Exploration of Biological Activities
The exploration of thiourea derivatives, including those structurally related to 1-[2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)ethyl]-3-methylurea, has expanded into various fields, including their antibacterial action. Studies on poly(methyloxazoline)s with a biocidal end group and varying satellite groups have shed light on the antimicrobial activity of such compounds. This research points to the differential interactions between the polymers and phospholipid membranes as a key factor in their effectiveness, suggesting potential applications in developing new antimicrobial agents (Waschinski et al., 2008).
Eigenschaften
IUPAC Name |
1-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]-3-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O3S/c1-9-8(12)10-2-3-11-4-6-15(13,14)7-5-11/h2-7H2,1H3,(H2,9,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSUVWZZZKOVHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCCN1CCS(=O)(=O)CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)ethyl]-3-methylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4,5-triethoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2754849.png)

![Methyl 2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetate](/img/structure/B2754851.png)



![3,4-dimethyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2754861.png)
![4-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B2754862.png)

![1,3-dimethyl-7-(3-nitrophenyl)-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2754865.png)
![3-[(5-Fluoropyrimidin-2-yl)amino]-1-thiophen-3-ylpropan-1-ol](/img/structure/B2754867.png)
![4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2754868.png)

